

Application Note: Preparation and Handling of Ac-Lys(Ac)-AMC Working Solutions

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Compound of Interest

Compound Name: Ac-Lys(Ac)-AMC

Cat. No.: B1513303

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Abstract

This guide provides a rigorous technical protocol for the preparation of **Ac-Lys(Ac)-AMC** (Acetyl-Lysine(Acetyl)-7-amino-4-methylcoumarin), a fluorogenic substrate critical for quantifying Histone Deacetylase (HDAC) and Sirtuin activity. Unlike standard reagent mixing, the preparation of this substrate requires strict adherence to solubility limits and solvent compatibility to prevent micro-precipitation and fluorescence quenching. This document details the physicochemical properties, step-by-step solubilization workflow, and the biphasic enzymatic mechanism required for signal generation.

compound Verification & Technical Specifications

CRITICAL WARNING: "Ac-Lys(Ac)-AMC" is often confused with "Boc-Lys(Ac)-AMC" in laboratory vernacular. These are distinct compounds with different molecular weights. Using the wrong molecular weight for calculations will result in significant experimental error (up to 29% deviation in concentration).

Feature	Ac-Lys(Ac)-AMC (Target of this Guide)	Boc-Lys(Ac)-AMC (Common Alternative)
Synonyms	Ac-Lys-AMC, MAL, Hexanamide	Boc-Lys(epsilon-Ac)-AMC
Molecular Weight	345.39 g/mol	445.51 g/mol
Formula	C ₁₈ H ₂₃ N ₃ O ₄	C ₂₃ H ₃₁ N ₃ O ₆
Solubility	DMSO (~100 mg/mL)	DMSO (~25 mg/mL)
Excitation/Emission	350-380 nm / 440-460 nm	350-360 nm / 440-460 nm
Application	HDAC / Sirtuin Substrate	HDAC / Sirtuin Substrate

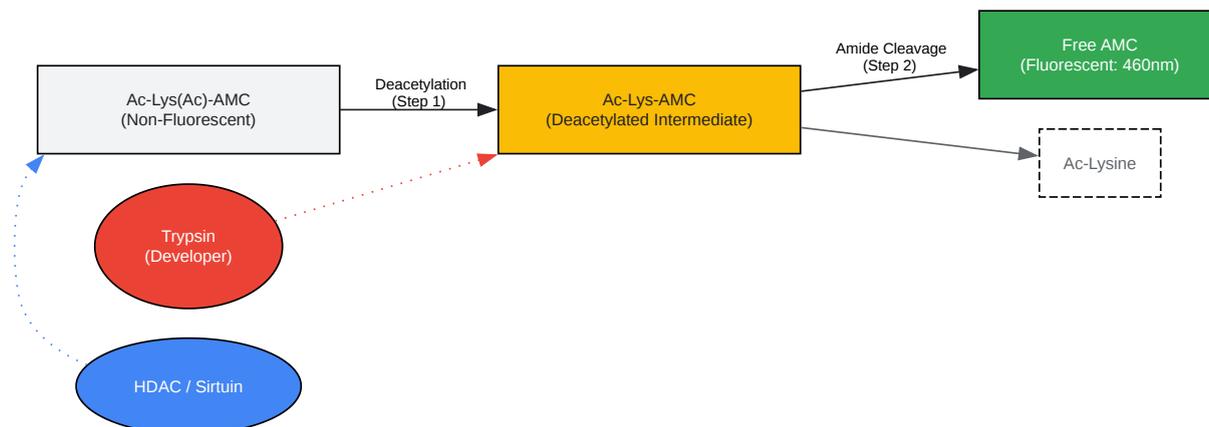
Verify the CAS number and MW on your product vial before proceeding.

Mechanism of Action

Ac-Lys(Ac)-AMC is a non-fluorescent substrate that requires a two-step coupled enzymatic reaction to generate a signal.

- Deacetylation: HDAC enzymes remove the acetyl group from the -amino position of the lysine.^[1]
- Development: A developer enzyme (Trypsin) recognizes the deacetylated lysine and cleaves the amide bond between the lysine and the AMC fluorophore.
- Fluorescence: Free AMC is released, fluorescing at 460 nm.

Mechanistic Pathway Diagram



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Figure 1: The two-step enzymatic cascade required to generate a fluorescent signal from **Ac-Lys(Ac)-AMC**.^{[1][2][3][4][5]}

Materials & Equipment

Reagents

- **Ac-Lys(Ac)-AMC Powder:** Store at -20°C, desiccated.
- **Anhydrous DMSO (Dimethyl Sulfoxide):** PCR-grade or better. Note: Use a fresh bottle. Hygroscopic DMSO can induce hydrolysis.
- **Assay Buffer:** Typically 25 mM Tris-HCl or HEPES, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
- **Trypsin Solution (Developer):** 10 mg/mL stock in PBS.

Equipment

- Microcentrifuge.

- Vortex mixer.[6]
- Sonicator (optional, for stubborn particulates).
- Amber microcentrifuge tubes (light protection is mandatory).

Protocol: Stock Solution Preparation (50 mM)

Objective: Prepare a stable, high-concentration stock solution in DMSO. Do not dissolve directly in aqueous buffer, as this promotes hydrolysis and limits solubility.

- Equilibration: Remove the **Ac-Lys(Ac)-AMC** vial from -20°C storage and allow it to equilibrate to room temperature for 20 minutes before opening. This prevents condensation from forming inside the vial.
- Centrifugation: Briefly spin down the vial (2,000 x g, 30 sec) to ensure all powder is at the bottom.
- Calculation:
 - Target Concentration: 50 mM
 - Molecular Weight: 345.39 g/mol [7]
 - Formula:
 - Example: For 5 mg of powder:
- Solubilization:
 - Add the calculated volume of anhydrous DMSO to the vial.
 - Vortex vigorously for 30 seconds.
 - Observation: The solution should be clear and colorless. If particles remain, sonicate in a water bath for 2 minutes.
- Aliquot & Storage:

- Dispense into amber tubes (e.g., 20-50 μL aliquots) to avoid freeze-thaw cycles.
- Storage: Stable at -20°C for 1 month or -80°C for 6 months.

Protocol: Working Solution Preparation

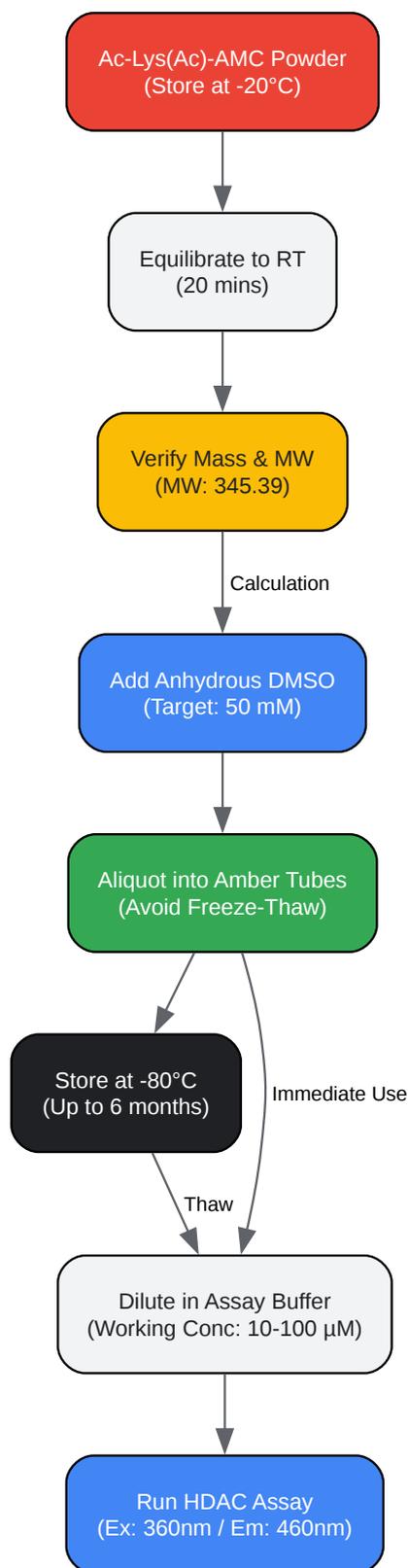
Objective: Dilute the stock into an aqueous buffer for the assay. Target Working Concentration: Typically 10 - 100 μM .

Critical Note: The final DMSO concentration in the assay should be $< 1\text{-}2\%$ to avoid inhibiting the HDAC enzyme.

Step-by-Step Dilution (Example: 50 μM Final Assay Concentration)

- Thaw: Thaw one aliquot of 50 mM DMSO stock at room temperature. Protect from light.[8][6]
- Intermediate Dilution (Optional but Recommended):
 - To ensure accurate pipetting and reduce DMSO shock, prepare a 10x intermediate solution.
 - Goal: 500 μM Intermediate.
 - Mix: 10 μL of 50 mM Stock + 990 μL of Assay Buffer.
 - Result: 500 μM **Ac-Lys(Ac)-AMC** in 1% DMSO.
- Final Assay Setup:
 - Add 10 μL of the 500 μM Intermediate to 90 μL of Enzyme/Buffer mix in the well.
 - Final Concentration: 50 μM Substrate.
 - Final DMSO: 0.1% (Safe for most enzymes).

Workflow Visualization



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Figure 2: End-to-end workflow for handling **Ac-Lys(Ac)-AMC** from powder to assay.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Precipitation	Aqueous shock (adding stock directly to cold buffer).	Dilute DMSO stock into room-temperature buffer with rapid vortexing. Use an intermediate dilution step.
High Background	Free AMC contamination or spontaneous hydrolysis.	Check stock purity. Ensure stock is stored in anhydrous DMSO. Measure background of substrate-only well.[6]
Low Signal	Incomplete Trypsin cleavage.	Ensure Trypsin/Developer is active. The developer step usually requires 10-30 mins at RT. Verify pH is >7.5.
Signal Drift	Photobleaching.	Keep plate covered with foil during incubation. Use black-walled plates.

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